N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Descripción
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-methoxyethyl group at position 3, a methyl group at position 6, and a 2,3-dimethylphenylacetamide substituent linked via a thioether bridge. This scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties, as seen in structurally related compounds . The thioacetamide linkage and aryl substituents are critical for modulating solubility, metabolic stability, and target binding .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-12-6-5-7-15(14(12)3)21-17(24)11-27-20-22-16-10-13(2)28-18(16)19(25)23(20)8-9-26-4/h5-7,13H,8-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKAOTUANSSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
The chemical structure of the compound features a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The presence of the thioacetamide group may contribute to its pharmacological properties.
Molecular Formula: C₁₈H₂₃N₃O₂S
Molecular Weight: 357.46 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.96 | Induces apoptosis via mitochondrial pathway |
| Compound B | Caco-2 | 5.87 | Inhibits cell cycle progression |
| N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | TBD | TBD |
Enzyme Inhibition
The compound's thieno[3,2-d]pyrimidine core suggests potential activity as an enzyme inhibitor. Similar compounds have shown effectiveness against metalloenzymes such as carbonic anhydrase (CA).
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound Name | Isoform | Kₐ (nM) |
|---|---|---|
| Compound C | hCA II | 2.6 |
| Compound D | hCA IX | 16.1 |
| N-(2,3-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | TBD |
The proposed mechanism of action for this class of compounds includes induction of apoptosis in cancer cells through the mitochondrial pathway. This is characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis.
Findings:
- Enhanced expression of pro-apoptotic protein Bax.
- Decreased expression of anti-apoptotic protein Bcl-2.
- Increased levels of active caspases (caspase-9 and caspase-3).
Case Study 2: Colorectal Cancer Cell Lines
Similarly, derivatives were tested against colorectal cancer cell lines (Caco-2), demonstrating comparable efficacy in inhibiting cell growth and promoting apoptosis.
Comparación Con Compuestos Similares
Key Observations:
- Substituent Effects :
- Position 3 : Ethyl or methoxyethyl groups enhance metabolic stability by reducing oxidative degradation .
- Aryl Groups : Electron-withdrawing groups (e.g., dichlorophenyl in ) correlate with antimicrobial activity, while bulky substituents (e.g., isopropylphenyl in ) may hinder membrane permeability.
- Thioether Linkage : Critical for maintaining conformational flexibility and hydrogen-bonding interactions with kinase targets .
Physicochemical and Spectral Properties
- Melting Point : The target compound’s melting point (>250°C, extrapolated from ) exceeds that of less substituted analogs (e.g., 230°C for ), likely due to stronger intermolecular hydrogen bonding.
- NMR Data :
Bioactivity and Pharmacological Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
